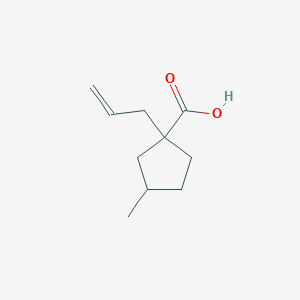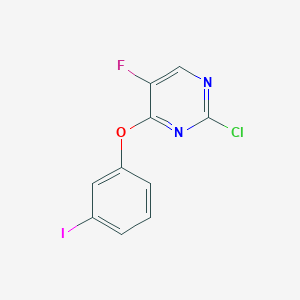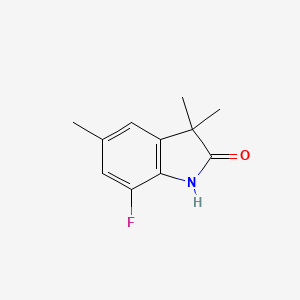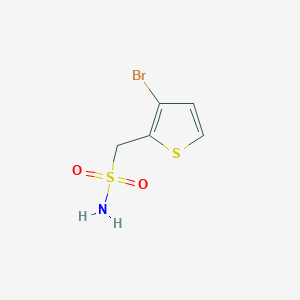
3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, a prop-2-en-1-yl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentane derivatives. For instance, starting with 3-methylcyclopentanol, the compound can be synthesized by reacting it with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes. For example, the use of acid catalysts in the alkylation of cyclopentane derivatives can be employed to produce the desired compound in larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving cyclopentane derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing various biochemical processes. The prop-2-en-1-yl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclopentenone: Shares a similar cyclopentane structure but differs in the functional groups attached.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-: Another cyclopentane derivative with different substituents
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-3-5-10(9(11)12)6-4-8(2)7-10/h3,8H,1,4-7H2,2H3,(H,11,12) |
InChI Key |
WVEXVBUBKFVNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13231365.png)

![[1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13231369.png)


![Methyl 4,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13231390.png)
![4-Chloro-3-[[(cyclohexylamino)carbonyl]amino]benzoic acid](/img/structure/B13231404.png)


![1-[3-(Chloromethoxy)phenyl]ethan-1-one](/img/structure/B13231424.png)
![2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13231430.png)
![2-[(2-Ethylphenyl)methoxy]acetic acid](/img/structure/B13231448.png)
